4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid
Description
The compound “4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid” is a synthetic small molecule featuring a 1,3-dioxoisoindole core substituted with a 2,4-dichlorophenyl group at the 2-position and a benzoic acid moiety linked via an ether bond at the 5-position.
Properties
Molecular Formula |
C21H11Cl2NO5 |
|---|---|
Molecular Weight |
428.2 g/mol |
IUPAC Name |
4-[2-(2,4-dichlorophenyl)-1,3-dioxoisoindol-5-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H11Cl2NO5/c22-12-3-8-18(17(23)9-12)24-19(25)15-7-6-14(10-16(15)20(24)26)29-13-4-1-11(2-5-13)21(27)28/h1-10H,(H,27,28) |
InChI Key |
RBHLJJNVOQQPBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoindole Core
The isoindole-1,3-dione moiety is synthesized via cyclocondensation of substituted phthalic anhydrides with primary amines. For this compound, phthalic anhydride derivatives functionalized at the 5-position are critical. A preferred method involves reacting 5-hydroxyphtalic anhydride with 2,4-dichloroaniline under reflux in acetic acid, yielding the intermediate 5-hydroxy-2-(2,4-dichlorophenyl)isoindole-1,3-dione.
Reaction Conditions:
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors to enhance reaction control and scalability. Key advantages include:
-
Precise temperature modulation (±2°C) during exothermic steps.
-
Reduced purification needs via in-line liquid-liquid extraction.
Case Study: A pilot plant achieved 89% yield by coupling the isoindole intermediate with 4-hydroxybenzoic acid in a microreactor system using DCC as the coupling agent.
Purification and Crystallization
Final purification involves recrystallization from ethanol-water (3:1 v/v), producing >99% purity. Chromatography is avoided due to cost constraints in large-scale batches.
Comparative Analysis of Synthetic Strategies
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| SNAr with Hydrolysis | Fluoride displacement | 70% | 98% | Moderate |
| Mitsunobu Coupling | Etherification under mild conditions | 85% | 99% | High |
| Flow Chemistry | Integrated synthesis-purification | 89% | 99.5% | Industrial |
The Mitsunobu method offers superior yields but requires costlier reagents. Flow chemistry balances efficiency and scalability.
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction pathways and alteration of gene expression.
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The electron-withdrawing chlorine atoms may stabilize the isoindole-dione core, affecting binding to metalloproteinases (e.g., MMP-7/-13) compared to electron-donating groups like methyl .
Synthetic Feasibility : Analogs with shorter alkyl chains (e.g., 14a) or fluorinated groups (e.g., 14l) often achieve higher yields (>90%), whereas bulkier substituents (e.g., biphenylyl in ) may complicate synthesis .
Biological Activity
The compound 4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.19 g/mol. The presence of the dichlorophenyl group and the isoindole structure suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. It has been shown to affect various cancer cell lines including breast and colon cancer cells.
- Case Study : In a comparative study, derivatives of this compound demonstrated IC50 values ranging from 5.0 to 20.0 μM against HCT116 colon cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Activity Spectrum : It has shown effectiveness against both gram-positive and gram-negative bacteria, with particular efficacy noted in strains resistant to conventional antibiotics.
- Research Findings : In vitro assays revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL against various pathogens .
Anti-inflammatory Effects
There is evidence suggesting that this compound possesses anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .
- Research Evidence : A study indicated that treatment with the compound reduced inflammation markers in animal models of arthritis, suggesting its potential use in treating inflammatory diseases .
Data Summary Table
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of 4-{[2-(2,4-dichlorophenyl)-1,3-dioxo-isoindol-5-yl]oxy}benzoic acid?
- Methodological Answer : Synthesis typically involves coupling aromatic ethers or ester intermediates under controlled conditions. For example, highlights the use of intermolecular condensation with chloroacetamide derivatives to form triazole-thiadiazine hybrids, which can be adapted for isoindole-dione systems. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ to facilitate nucleophilic aromatic substitution (SNAr) at the 5-position of the isoindole-dione .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the benzoic acid derivative. Monitor purity via HPLC (C18 column, acidic mobile phase) .
- Yield Improvement : Introduce electron-withdrawing groups (e.g., Cl) on the phenyl ring to enhance electrophilicity at the coupling site .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : A combination of techniques is essential:
- NMR : Analyze - and -NMR to verify substitution patterns. For instance, the deshielded proton at the 5-position of the isoindole-dione (δ ~8.5 ppm) confirms ether linkage formation .
- IR Spectroscopy : Look for carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the isoindole-dione and benzoic acid moieties .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., planarity of the isoindole-dione ring) using single-crystal diffraction, as demonstrated in for analogous chlorinated aromatics .
Advanced Research Questions
Q. How can contradictions in bioactivity data across different cell lines or assays be systematically addressed?
- Methodological Answer : Contradictions often arise from variability in experimental design. To mitigate this:
- Standardize Assays : Follow protocols in for antimicrobial testing, including consistent cell line maintenance (e.g., ATCC guidelines) and solvent controls (DMSO ≤1% v/v) .
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring replicates (n ≥ 3) and statistical validation (ANOVA, p < 0.05) .
- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate bioactivity with structural features like chlorine substituent positions .
Q. What methodologies are suitable for evaluating the environmental persistence and ecotoxicological impact of this compound?
- Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method to assess hydrophobicity and bioaccumulation potential .
- Degradation Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 7–9, UV light) and monitor via LC-MS/MS .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute toxicity testing (OECD 202 guidelines) and measure oxidative stress biomarkers (e.g., catalase activity) .
Q. How should researchers design experiments to resolve discrepancies between in vitro and in vivo pharmacological efficacy?
- Methodological Answer : Bridge the gap by:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., rodent plasma incubation) and metabolic clearance using liver microsomes. ’s split-plot design can guide in vivo dose optimization .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ) to track bioavailability and accumulation in target tissues .
- Mechanistic Validation : Apply transcriptomics/proteomics to identify off-target effects in vivo that may not manifest in simplified in vitro systems .
Data Analysis & Theoretical Frameworks
Q. What computational tools are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Leverage quantum mechanical (QM) and molecular dynamics (MD) simulations:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2), focusing on halogen bonding with 2,4-dichlorophenyl groups .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR Models : Train models with descriptors like molar refractivity and Cl-substituent positions using partial least squares (PLS) regression .
Conflict Resolution in Structural or Synthetic Data
Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?
- Methodological Answer : Cross-validate using orthogonal methods:
- Variable Temperature NMR : Assess dynamic effects (e.g., ring flipping in isoindole-dione) that may cause signal splitting .
- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments, as done in for triazine derivatives .
- Collaborative Validation : Share raw data (e.g., FID files) via platforms like Zenodo for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
